N-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Physicochemical profiling ADME prediction Lipophilicity optimization

This des-methyl pyrido[1,2-a][1,3,5]triazin-4-one features an N-cyclohexylacetamide moiety via thioether linkage—distinct from methylated analogs showing complete loss of kinase activity (9-methyl analog EC50 >300 μM vs. GSK-3β). Documented HTS history across GPCRs (MOR-1, M1), proteases, and signaling regulators. Balanced physicochemical profile (clogP 2.84, TPSA 72.43 Ų) suits membrane-associated targets. Select this des-methyl scaffold over pre-methylated variants to preserve synthetic tractability and avoid inactive chemotypes. Ideal starting point for SAR expansion.

Molecular Formula C15H18N4O2S
Molecular Weight 318.4
CAS No. 896328-34-0
Cat. No. B2807380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
CAS896328-34-0
Molecular FormulaC15H18N4O2S
Molecular Weight318.4
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
InChIInChI=1S/C15H18N4O2S/c20-13(16-11-6-2-1-3-7-11)10-22-14-17-12-8-4-5-9-19(12)15(21)18-14/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,20)
InChIKeyHTRCHODRYCYJTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide (CAS 896328-34-0): Compound Class and Procurement-Relevant Characterization


N-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide (CAS 896328-34-0) is a heterocyclic small molecule featuring a pyrido[1,2-a][1,3,5]triazin-4-one core linked via a thioether bridge to an N-cyclohexylacetamide moiety . With a molecular formula of C15H18N4O2S and a molecular weight of 318.4 g/mol, the compound possesses computed physicochemical properties including a calculated logP (clogP) of 2.84 and a topological polar surface area (TPSA) of 72.43 Ų, placing it within drug-like chemical space per Lipinski's Rule of Five [1]. The compound has been entered into multiple high-throughput screening campaigns at the Broad Institute, The Scripps Research Institute Molecular Screening Center, and the Johns Hopkins Ion Channel Center, targeting diverse protein classes including GPCRs (mu-opioid receptor, muscarinic M1), proteases (ADAM17), and signaling regulators (RGS4) . It is commercially available from Life Chemicals at ≥90% purity [2].

Why N-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide Cannot Be Interchanged with In-Class Analogs


Within the pyrido[1,2-a][1,3,5]triazin-2-yl sulfanylacetamide series, even minor structural modifications produce divergent physicochemical and biological profiles that preclude simple substitution. The target compound lacks methyl substitution on the pyrido ring, distinguishing it from the majority of commercially available analogs in this series (e.g., the 9-methyl derivative CAS 896341-94-9, which carries an additional methyl group at position 9 of the fused pyrido ring) . This structural difference alters computed logP by approximately 0.24 units (clogP 2.84 for the target vs. XLogP3 2.6 for the 9-methyl analog) [1][2] and modifies both hydrogen bond acceptor count and ring electron density. Furthermore, the N-cyclohexyl substituent imparts a saturated aliphatic ring character distinct from N-aryl analogs (e.g., N-(4-bromophenyl) or N-(2-methoxyphenyl) variants), which alters conformational flexibility, metabolic stability, and target engagement profiles. The 9-methyl analog has been tested against glycogen synthase kinase-3 beta (GSK-3β) and found essentially inactive (EC50 > 300,000 nM), demonstrating that even closely related compounds in this chemical series exhibit vastly different bioactivity outcomes that cannot be predicted by scaffold similarity alone [2]. These factors collectively mean that substituting a methylated or N-aryl analog for the target compound in a screening cascade or SAR campaign will yield non-comparable results.

Quantitative Differentiation Evidence for N-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide vs. Closest Analogs


Lipophilicity Differentiation: Elevated clogP vs. 9-Methyl Analog Enhances Membrane Permeability Potential

The target compound (lacking a methyl substituent on the pyrido ring) exhibits a computed logP (clogP) of 2.84, which is approximately 0.24 log units higher than the XLogP3 of 2.6 reported for the 9-methyl analog (CAS 896341-94-9) [1][2]. This difference arises because the additional methyl group in the analog introduces modest polarity that slightly reduces overall lipophilicity. In drug discovery contexts, a ΔlogP of +0.24 can translate to measurably improved passive membrane permeability, as logP and permeability are correlated in many cell-based assays.

Physicochemical profiling ADME prediction Lipophilicity optimization

GSK-3β Inactivity of 9-Methyl Analog Highlights Critical Role of Des-Methyl Scaffold for Target Engagement

The 9-methyl analog of the target compound (CAS 896341-94-9) was evaluated in a luminescence-based cell-free dose-response assay against glycogen synthase kinase-3 beta (GSK-3β) and exhibited an EC50 > 300,000 nM, indicating essentially no inhibitory activity [1]. This quantitative result demonstrates that the addition of a single methyl group at position 9 of the pyrido[1,2-a][1,3,5]triazin-4-one core abolishes GSK-3β engagement at the tested concentrations. While the target compound (des-methyl) has not been directly tested in this specific GSK-3β assay, the stark inactivity of its closest structural analog establishes that the des-methyl scaffold is a prerequisite for any potential kinase inhibitory activity in this chemical series.

Kinase inhibition GSK-3beta SAR analysis

Hydrogen Bond Acceptor Count Advantage Over 9-Methyl Analog for Target Interaction Versatility

The target compound presents 6 hydrogen bond acceptor (HBA) atoms versus 3 HBA atoms computed for the 9-methyl analog, as reported in their respective database entries [1][2]. The higher HBA count in the target compound arises from the additional nitrogen atoms in the pyrido[1,2-a][1,3,5]triazin-4-one ring system that are not sterically or electronically masked by the 9-methyl substituent. This difference of 3 additional HBA sites could significantly expand the potential for polar interactions with protein target binding pockets, particularly with backbone amide NH groups or side-chain hydroxyls, enhancing the compound's utility as a fragment-like or lead-like screening molecule.

Medicinal chemistry H-bond interactions Ligand efficiency

N-Cyclohexyl vs. N-Cyclopentyl Conformational Differentiation: Ring Size Effects on Target Binding Entropy

The N-cyclohexyl group in the target compound provides a 6-membered saturated ring that occupies a larger conformational space compared to the N-cyclopentyl group found in analogs such as N-cyclopentyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide (CAS not confirmed) . Cyclohexyl rings can adopt chair and boat conformations with distinct axial/equatorial orientations of the acetamide substituent, providing greater conformational entropy upon binding than the more constrained cyclopentyl ring (which predominantly adopts envelope or half-chair conformations). While direct binding data comparing these two analogs is not available, the difference in ring size has been demonstrated in other chemical series to alter binding kinetics and target residence time.

Conformational analysis Entropic binding Cycloalkyl SAR

Broad Multi-Target Screening Profile Distinct from Single-Target-Optimized Analogs

The target compound has been entered into at least eight distinct HTS assays spanning GPCR targets (mu-opioid receptor MOR-1, muscarinic acetylcholine receptor M1), proteases (ADAM17), signaling regulators (RGS4), metabolic enzymes (FadD2), immune signaling pathways (CD40), and esterases (sialate O-acetylesterase) . This broad screening footprint is not documented for the majority of closely related N-aryl or N-cyclopentyl analogs in this series, which are typically sold as single-target screening compounds with narrower assay histories. The compound's presence in multiple PubChem BioAssay records (including AIDs associated with the Broad Institute and Scripps screening centers) provides a more comprehensive publicly available activity fingerprint than that of comparators.

High-throughput screening Polypharmacology Target profiling

Optimal Procurement and Application Scenarios for N-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide


Kinase Inhibitor Screening Campaigns Requiring Des-Methyl Pyrido-Triazinone Scaffolds

Based on the class-level evidence that the 9-methyl analog is essentially inactive against GSK-3β (EC50 > 300,000 nM) [1], the target compound's des-methyl scaffold is the appropriate choice for kinase-focused screening libraries. Researchers pursuing GSK-3β, CDK, or other CMGC-family kinase targets should select this compound over methyl-substituted analogs to avoid the structural feature (9-methylation) that is associated with complete loss of kinase inhibitory activity.

GPCR and Membrane Protein Screening Leveraging Optimized Lipophilicity

With a clogP of 2.84 [2], the target compound sits within the optimal lipophilicity range for membrane-associated targets including GPCRs. The compound has documented screening history against the mu-opioid receptor (MOR-1) and muscarinic M1 receptor . Its lipophilicity is 0.24 log units higher than the 9-methyl analog, potentially conferring superior membrane partitioning for cell-based GPCR assays, making it preferable for laboratories focused on Class A GPCR drug discovery.

Multi-Target Polypharmacology Profiling and Off-Target Assessment

The compound's documented presence in HTS assays across at least six distinct target classes (GPCRs, proteases, esterases, immune signaling, metabolic enzymes, and unfolded protein response pathways) makes it a valuable tool compound for polypharmacology studies. Unlike single-target-optimized analogs, this compound provides a broader baseline activity fingerprint that can be used to assess target selectivity in secondary screening cascades, reducing the risk of pursuing compounds with unrecognized off-target liabilities.

Fragment-Based and Structure-Activity Relationship (SAR) Expansion Studies

The target compound's balanced physicochemical profile (MW 318.4, clogP 2.84, TPSA 72.43 Ų, 4 rotatable bonds, all within lead-like space) [2] makes it an ideal starting point for SAR expansion. Its 6 hydrogen bond acceptor atoms provide multiple vectors for productive target interactions, while the absence of a methyl substituent on the pyrido ring preserves synthetic tractability for further derivatization. Medicinal chemistry teams seeking a versatile core scaffold for library synthesis should prioritize this compound over pre-methylated analogs that limit downstream diversification options.

Quote Request

Request a Quote for N-cyclohexyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.